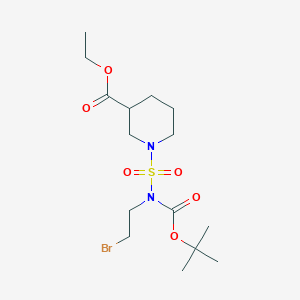

Ethyl 1-(N-(2-bromoethyl)-N-(tert-butoxycarbonyl)sulfamoyl)piperidine-3-carboxylate

Description

Ethyl 1-(N-(2-bromoethyl)-N-(tert-butoxycarbonyl)sulfamoyl)piperidine-3-carboxylate is a complex sulfamoyl-piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group and a bromoethyl substituent. Its structure combines a piperidine ring functionalized with a sulfamoyl group, an ethyl ester, and a brominated alkyl chain. This compound is likely used in medicinal chemistry as a synthetic intermediate, particularly in the development of protease inhibitors or kinase-targeting molecules due to its electrophilic bromoethyl moiety and Boc-protected amine .

Propriétés

IUPAC Name |

ethyl 1-[2-bromoethyl-[(2-methylpropan-2-yl)oxycarbonyl]sulfamoyl]piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27BrN2O6S/c1-5-23-13(19)12-7-6-9-17(11-12)25(21,22)18(10-8-16)14(20)24-15(2,3)4/h12H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHJLBDFJKVOOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)S(=O)(=O)N(CCBr)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27BrN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656486 | |

| Record name | Ethyl 1-[(2-bromoethyl)(tert-butoxycarbonyl)sulfamoyl]piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017782-89-6 | |

| Record name | Ethyl 1-[(2-bromoethyl)(tert-butoxycarbonyl)sulfamoyl]piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

Ethyl 1-(N-(2-bromoethyl)-N-(tert-butoxycarbonyl)sulfamoyl)piperidine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structural characteristics, including a piperidine ring and a sulfamoyl group, suggest various biological activities. This article aims to explore the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Molecular Formula

- Molecular Formula : C₁₅H₂₇BrN₂O₆S

- Molecular Weight : 443.35 g/mol

Structural Features

The compound features:

- A piperidine ring , which is known for its role in various pharmacological applications.

- A sulfamoyl group , contributing to its potential antibacterial properties.

- A bromoethyl substituent and a tert-butoxycarbonyl (Boc) protecting group, enhancing its reactivity and stability during synthesis.

Potential Pharmacological Applications

The pharmacological potential of this compound may extend to:

- Orexin receptor modulation : Piperidine derivatives have been studied for their effects on orexin receptors, which are implicated in sleep regulation and metabolic disorders .

- Anticancer activity : Some sulfamoyl compounds have shown cytotoxic effects against cancer cell lines, suggesting further investigation into the anticancer potential of this compound could be beneficial.

Synthesis and Reaction Pathways

The synthesis of this compound involves several key steps:

- Formation of the piperidine ring.

- Introduction of the bromoethyl substituent.

- Addition of the sulfamoyl group.

- Protection of the amine with a tert-butoxycarbonyl group.

Each step requires optimization to ensure high yields and purity of the final product.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 1-(N-(tert-butoxycarbonyl)sulfamoyl)piperidine-4-carboxylate | Similar piperidine structure | Different position of carboxylic acid |

| N-[3-Acetylphenyl]-N-methylacetamide | Contains an acetyl group | Lacks the piperidine ring |

| Methyl (1S,2S,3S,4R)-3-[(1S)-1-amino-2-ethylbutyl]-4-[(tert-butoxycarbonyl)amino]-2-hydroxycyclopentanecarboxylate | Features a cyclopentane ring | Contains multiple stereocenters |

The presence of both bromoethyl and sulfamoyl groups in this compound may enhance its biological activity compared to these related compounds.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides insights into its potential applications:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other Boc-protected piperidine derivatives, such as (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5, molecular formula C₁₇H₂₃NO₄). Key differences include:

- Sulfamoyl vs. Carboxylic Acid : The sulfamoyl group in the target compound introduces nucleophilic reactivity, whereas the carboxylic acid in the reference compound is acidic and prone to deprotonation or esterification.

- Bromoethyl Substituent : The bromoethyl group in the target compound provides a reactive site for alkylation or cross-coupling reactions, absent in the reference compound.

- Ethyl Ester : Both compounds feature ester groups, but the ethyl ester in the target compound may alter solubility and metabolic stability compared to the phenyl-substituted analog .

Table 1: Structural and Physicochemical Comparison

| Property | Ethyl 1-(N-(2-bromoethyl)-N-(Boc)sulfamoyl)piperidine-3-carboxylate | (3S,4R)-1-(Boc)-4-phenylpiperidine-3-carboxylic acid |

|---|---|---|

| Molecular Formula | C₁₆H₂₈BrN₂O₆S (estimated) | C₁₇H₂₃NO₄ |

| Molecular Weight | ~490.38 g/mol | 305.37 g/mol |

| Key Functional Groups | Boc, sulfamoyl, bromoethyl, ethyl ester | Boc, carboxylic acid, phenyl |

| Reactivity | Electrophilic (Br), nucleophilic (sulfamoyl) | Acidic (COOH), aromatic (phenyl) |

| Potential Applications | Alkylating agent, protease inhibitor intermediate | Chiral building block, peptide synthesis |

Research Findings and Limitations

- Gaps in Data: No peer-reviewed studies directly comparing the target compound with its analogs were identified. Most inferences are based on structural extrapolation and general reactivity trends.

- Key Research Needs : Experimental studies on the target compound’s stability, reactivity, and biological activity are critical to validate its advantages over existing analogs.

Méthodes De Préparation

Sulfamoyl Group Formation

The sulfamoyl moiety (N-(tert-butoxycarbonyl)sulfamoyl) is introduced by coupling the Boc-protected amine with a sulfonyl chloride or sulfamoyl chloride derivative.

Typical Reagents: Sulfonyl chlorides or sulfamoyl chlorides react with Boc-protected amines in the presence of bases such as N-ethyl-N,N-diisopropylamine (DIPEA) or triethylamine, often in solvents like dichloromethane or tetrahydrofuran (THF).

Reaction Conditions: Reactions are performed at low to ambient temperatures (0–25 °C) under inert atmosphere to avoid hydrolysis of sensitive intermediates. Reaction times vary from several hours to overnight.

Yields: Sulfamoyl coupling yields typically range from 70% to 90% depending on the scale and purity of reagents.

Introduction of the 2-Bromoethyl Group

The 2-bromoethyl substituent is introduced by alkylation of the sulfamoyl nitrogen with a 2-bromoethyl source, such as 1,2-dibromoethane or 2-bromoethyl bromide.

Method 1: Alkylation Using 1,2-Dibromoethane

A mixture of the Boc-protected sulfamoyl piperidine intermediate and 1,2-dibromoethane is stirred in the presence of a base like N-ethyl-N,N-diisopropylamine (DIPEA) at 30 °C for up to 72 hours under an inert atmosphere.

Yield: Moderate yields around 36% have been reported for this step, indicating the need for careful optimization.

Method 2: Conversion of Hydroxyethyl Precursors

Alternatively, the 2-bromoethyl group can be introduced by converting a 2-hydroxyethyl precursor using carbon tetrabromide and triphenylphosphine in dichloromethane at low temperature (0–20 °C). This method is efficient and yields up to 83.7% have been documented.

Procedure: The hydroxyethyl intermediate is dissolved in dichloromethane, cooled with ice, then treated with carbon tetrabromide and triphenylphosphine. The reaction mixture is stirred overnight at room temperature, followed by solvent evaporation and purification via silica gel chromatography.

Final Purification and Characterization

Purification: The final compound is purified by silica gel column chromatography using solvent systems such as petroleum ether/ethyl acetate or hexane/ethyl acetate mixtures.

Characterization: Purity and identity are confirmed by ^1H NMR, mass spectrometry (ESI-MS), and melting point analysis. For example, mass spectra typically show molecular ion peaks corresponding to the protonated molecule or sodium adducts.

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc Protection & Carboxylate Ester Introduction | Boc-piperidine-3-carboxylic acid, EDCI, HOBt, triethylamine, DCM, RT, 5–10 h | 70–88 | Nitrogen atmosphere; column chromatography |

| 2 | Sulfamoyl Coupling | Sulfamoyl chloride, DIPEA, DCM or THF, 0–25 °C, several hours | 70–90 | Inert atmosphere; careful moisture control |

| 3 | 2-Bromoethyl Alkylation | 1,2-Dibromoethane, DIPEA, 30 °C, 72 h, inert atmosphere | ~36 | Longer reaction time; moderate yield |

| 4 | 2-Bromoethyl Introduction via CBr4/PPh3 | Carbon tetrabromide, triphenylphosphine, DCM, 0–20 °C, overnight | 78–84 | Efficient alternative to direct alkylation |

| 5 | Purification & Characterization | Silica gel chromatography, NMR, MS | — | Confirms structure and purity |

The Boc protecting group is critical for selective reactions on the piperidine nitrogen and to prevent side reactions during sulfonamide formation and alkylation steps.

The use of carbodiimide coupling agents (e.g., EDCI) with additives like HOBt enhances amide bond formation efficiency and reduces side products.

Alkylation with 2-bromoethyl groups can be challenging due to competing side reactions and requires optimization of base, solvent, and temperature.

The carbon tetrabromide/triphenylphosphine method for converting hydroxyethyl precursors to bromoethyl derivatives is a well-established and higher-yielding alternative to direct alkylation with dibromoethane.

Purification by column chromatography is essential to isolate the target compound from side products and reagents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing Ethyl 1-(N-(2-bromoethyl)-N-(tert-butoxycarbonyl)sulfamoyl)piperidine-3-carboxylate?

- Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine ring. A common approach includes:

Sulfamoyl Group Introduction : Reacting piperidine-3-carboxylate derivatives with sulfamoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Bromoethyl Functionalization : Use of 2-bromoethylamine derivatives with tert-butoxycarbonyl (Boc) protection, followed by coupling to the sulfamoyl group. This step often employs DMAP (4-dimethylaminopyridine) as a catalyst to enhance nucleophilic substitution efficiency .

Esterification : Ethyl ester formation via acid-catalyzed esterification of the carboxylic acid intermediate .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography using silica gel.

Q. How does solvent choice impact the stability of this compound during synthesis?

- Methodological Answer :

- Polar aprotic solvents (e.g., dichloromethane, DMF) are preferred for sulfamoylation and bromoethyl coupling due to their ability to stabilize intermediates without hydrolyzing the Boc group .

- Avoid protic solvents (e.g., water, methanol) during bromoethyl steps to prevent premature deprotection or alkyl bromide hydrolysis .

- Storage : Store the final compound at -20°C under argon to minimize degradation, as bromoethyl groups are susceptible to thermal and hydrolytic cleavage .

Advanced Research Questions

Q. How can conflicting NMR data for the sulfamoyl and bromoethyl moieties be resolved?

- Methodological Answer :

- Contradiction Source : Overlapping signals from the sulfamoyl (-SO2-NR2) and bromoethyl (-CH2Br) groups in the 1H NMR spectrum (δ 3.4–3.8 ppm) .

- Resolution Strategies :

Use 2D NMR techniques (e.g., HSQC, COSY) to assign proton-carbon correlations and distinguish between adjacent methylene protons.

Deuterated Solvent Variation : Compare spectra in DMSO-d6 vs. CDCl3; sulfamoyl protons may exhibit solvent-dependent shifts due to hydrogen bonding .

Chemical Derivatization : Temporarily replace the bromine with a non-interfering group (e.g., iodide exchange) to simplify spectral analysis .

Q. What strategies optimize yield in multi-step syntheses involving Boc-protected intermediates?

- Methodological Answer :

- Stepwise Boc Protection : Protect the sulfamoyl nitrogen first to avoid side reactions during bromoethyl coupling. Use Boc2O (di-tert-butyl dicarbonate) in dichloromethane with DMAP catalysis (yield >85%) .

- Temperature Control : Perform bromoethyl substitution at 0–20°C to minimize elimination byproducts (e.g., ethylene formation) .

- Workup Optimization : Quench reactions with aqueous NH4Cl to neutralize excess reagents, and extract products with ethyl acetate to recover polar intermediates .

Q. How can the compound’s reactivity in nucleophilic substitution reactions be exploited for further derivatization?

- Methodological Answer :

- Bromoethyl Group : The C-Br bond is highly reactive toward nucleophiles (e.g., amines, thiols). For example:

- Amination : React with primary amines (e.g., benzylamine) in DMF at 60°C to form secondary amines .

- Thioether Formation : Use sodium hydrosulfide (NaSH) in ethanol to replace bromine with a thiol group .

- Boc Deprotection : Treat with TFA (trifluoroacetic acid) in dichloromethane to expose the free sulfamoyl amine for further functionalization .

Safety and Handling

Q. What safety protocols are critical when handling the bromoethyl moiety?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of volatile bromoethyl intermediates .

- Spill Management : Neutralize bromoethyl-containing spills with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .

- First Aid : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention. For eye exposure, use an eyewash station .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.